N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide
Description
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide is a synthetic organic compound featuring a pyridazine core substituted with an ethoxy group at position 6 and a methylphenyl-acetamide moiety at position 2. The trifluoroacetamide group (-CF₃CONH-) enhances its metabolic stability and lipophilicity, which are critical for drug-like properties such as membrane permeability and bioavailability .
Properties
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-3-23-13-7-6-11(20-21-13)10-5-4-9(2)12(8-10)19-14(22)15(16,17)18/h4-8H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXSBCSRFWWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula: C15H16F3N3O
- Molecular Weight: 315.30 g/mol
- CAS Number: 941966-21-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.
- Hedgehog Pathway Modulation : The compound has been identified as a modulator of the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibition of this pathway is significant in cancer therapy, particularly for tumors that exhibit aberrant Hedgehog signaling .
- Antitumor Activity : Studies have indicated that compounds similar to this compound can inhibit tumor growth in various cancer models. This effect is likely mediated through apoptosis induction and cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
- Animal Models : In vivo studies using xenograft models showed that administration of the compound led to a marked decrease in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent for treating specific cancers characterized by Hedgehog pathway activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of pyridazine, trifluoroacetamide, and ethoxy-methylphenyl groups. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Comparison
Pharmacokinetic and Pharmacodynamic Insights
- Trifluoroacetamide Group : Common in all compared compounds, this group enhances resistance to enzymatic degradation. However, the ethoxy substituent in the target compound may improve aqueous solubility compared to bromo or chloro analogs, which are more lipophilic .
- Pyridazine vs. Pyridazinone derivatives (e.g., CAS 899989-54-9) show higher oxidative stability but reduced bioavailability .
- Substituent Effects : The ethoxy group in the target compound likely reduces cytotoxicity compared to bromo or nitro substituents, which are associated with reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
